Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate
Description
Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate is a carbamate derivative characterized by a methylsulfanylpropyl substituent attached to the carbamate nitrogen. Carbamates are widely studied for their biological activity, particularly as acetylcholinesterase inhibitors, pesticides, and pharmaceuticals.
Properties
IUPAC Name |
methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-8(7(9)10-2)5-4-6-11-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLQSRNAYCHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702104-77-5 | |
| Record name | methyl N-methyl-N-[3-(methylsulfanyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate typically involves the reaction of methyl isocyanate with N-methyl-3-methylsulfanylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
CH3NCO+CH3NHCH2CH2CH2SCH3→CH3N(CH3)COOCH2CH2CH2SCH3
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reactant Preparation: Ensuring the purity and correct molar ratios of methyl isocyanate and N-methyl-3-methylsulfanylpropylamine.
Reaction: Conducting the reaction under controlled temperature and pressure conditions.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-methylsulfanylpropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carbamate group.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various N-alkyl or N-aryl carbamates.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a valuable reagent for synthesizing other carbamate derivatives, facilitating the development of new chemical entities with potential applications in various fields of research.
Biology
- Biological Activity : Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate has been investigated for its enzyme inhibition properties. Studies have shown that it may interact with specific enzymes, potentially leading to therapeutic effects against certain diseases.
Medicine
- Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate due to its unique structural features, which may enhance the efficacy of drug formulations. Its potential as an active ingredient in medications targeting specific biological pathways is under investigation.
Industry
- Agrochemical Production : this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness in pest control makes it a significant component in agricultural practices aimed at improving crop yields.
Case Study 1: Enzyme Inhibition
A study focused on the interaction of this compound with acetylcholinesterase demonstrated that the compound could effectively inhibit enzyme activity at certain concentrations, suggesting potential applications in treating conditions related to cholinergic dysfunction .
Case Study 2: Antimicrobial Properties
Research has indicated that derivatives of carbamates, including this compound, exhibit antimicrobial properties against various pathogens. The presence of the 3-methylsulfanylpropyl group enhances its binding affinity to microbial targets, making it a candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 3-methylsulfanylpropyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and their implications:
Key Research Findings
Lipophilicity and Bioavailability :
- The methylsulfanylpropyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability compared to hydroxylated analogs like Methyl (3-hydroxyphenyl)-carbamate (logP ~1.2) .
- In contrast, 3-Tolyl-N-methylcarbamate’s simpler structure results in lower logP (~1.8), limiting its persistence in biological systems .
Enzyme Inhibition and Toxicity: N-methyl 3-isopropyl phenyl carbamate () demonstrates 50% brain cholinesterase inhibition at 30 minutes post-administration, with behavioral effects reversible within 75 minutes.
Applications: Pesticidal Use: 3-Tolyl-N-methylcarbamate is commercially utilized in agriculture, whereas sulfur-containing analogs may offer improved environmental stability . Pharmaceutical Potential: Acetylphenyl and hydroxyphenyl derivatives () are explored for Alzheimer’s disease, suggesting the target compound’s methylsulfanyl group could be optimized for prolonged activity .
Biological Activity
Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate is a carbamate compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and implications in therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₉N₃O₂S
- CAS Number : 1702104-77-5
Carbamate compounds generally function as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for their neuropharmacological effects. However, specific studies on this compound reveal additional pathways:
- Inhibition of AChE : The compound exhibits competitive inhibition against AChE, which is essential for neurotransmission and muscle contraction.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Neurotoxic Effects | Inhibits AChE, leading to increased acetylcholine levels, potentially affecting nervous system function. |
| Antimicrobial Effects | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |
| Cytotoxicity | Evaluated for cytotoxic effects on mammalian cells; requires further investigation to determine therapeutic indices. |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µM depending on the strain. -
Neuropharmacological Studies :
In a controlled laboratory setting, the neurotoxic effects were assessed through behavioral assays in rodent models. The compound demonstrated dose-dependent effects on locomotor activity, suggesting alterations in central nervous system function. -
Cytotoxicity Assessment :
Cytotoxicity was evaluated using standard MTT assays on human cell lines. The compound showed varying degrees of toxicity, with IC50 values indicating that at higher concentrations, it could significantly affect cell viability.
Q & A
Basic: What are the common synthetic routes for Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves reacting a methyl carbamate precursor with a thiol-containing amine (e.g., 3-methylsulfanylpropylamine) under controlled conditions. Key variables include:
- Solvent Selection : Dichloromethane or acetonitrile enhances solubility and reaction kinetics due to their polar aprotic nature .
- Temperature Control : Maintaining 0–25°C prevents side reactions (e.g., hydrolysis of the carbamate group) .
- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) optimize nucleophilic substitution at the carbamate carbonyl .
Data Table :
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A | Dichloromethane | 25 | 78 | 95 |
| Route B | Acetonitrile | 0 | 65 | 92 |
Basic: What analytical techniques are recommended for characterizing this carbamate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the methylsulfanyl (–SCH) and carbamate (–OCON–) groups .
- Infrared (IR) Spectroscopy : Stretching frequencies at ~1700 cm (C=O) and ~1250 cm (C–S) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using a C18 column with UV detection at 254 nm .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves and respiratory protection (particulate filter) to avoid dermal/airway exposure .
- Environmental Controls : Use closed systems to prevent contamination of water sources, as carbamates may exhibit aquatic toxicity .
- First Aid : Immediate washing with water for skin contact; seek medical attention if inhaled .
Advanced: How do structural modifications influence the biological activity of this carbamate?
Methodological Answer:
- Thioether Group (3-methylsulfanylpropyl) : Enhances lipophilicity, improving membrane permeability and bioavailability .
- Methyl vs. Bulkier Substituents : Smaller alkyl groups (e.g., methyl) reduce steric hindrance, favoring enzyme-substrate interactions .
Data Table :
| Derivative | Modification | Bioactivity (IC, μM) |
|---|---|---|
| Parent Compound | None | 12.5 |
| Analog A | Ethylsulfanyl | 8.2 |
| Analog B | Phenylsulfanyl | 45.7 |
Advanced: How can researchers resolve contradictions in yield data from different synthesis methods?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) affecting yield .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates or side products causing yield discrepancies .
- Replication : Repeat reactions ≥3 times under identical conditions to assess reproducibility .
Advanced: What are the mechanistic insights into the degradation pathways of this compound under various conditions?
Methodological Answer:
- Hydrolytic Degradation : In aqueous media (pH > 9), the carbamate bond cleaves via nucleophilic attack by hydroxide ions, forming methylamine and 3-methylsulfanylpropanol .
- Photodegradation : UV exposure generates thiyl radicals (–S•), leading to dimerization or oxidation to sulfoxides .
Mitigation Strategies : - Stabilize formulations with antioxidants (e.g., BHT) to prevent radical-mediated degradation .
- Store in amber glass under inert gas to minimize photolytic/hydrolytic breakdown .
Advanced: How can computational modeling aid in predicting this carbamate’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to acetylcholinesterase (AChE) using AutoDock Vina; prioritize poses with hydrogen bonds to catalytic serine residues .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic descriptors (e.g., Hammett σ) with inhibitory activity to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
